molecular formula C16H16ClNO3S B2973827 Methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate CAS No. 544450-68-2

Methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate

Cat. No. B2973827
CAS RN: 544450-68-2
M. Wt: 337.82
InChI Key: AAFLALGGEYRGTR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of COR659 involves several steps, starting with the preparation of the thiophene ring. The key intermediate, 2-acylaminothiophene, is synthesized through a series of reactions involving the acylation of thiophene derivatives. The final step involves the esterification of the carboxylate group to form the methyl ester .

Industrial Production Methods

While specific industrial production methods for COR659 are not widely documented, the synthesis typically involves standard organic synthesis techniques, including acylation, esterification, and purification steps. The compound is usually synthesized in a laboratory setting and scaled up for industrial production as needed .

Chemical Reactions Analysis

Types of Reactions

COR659 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of COR659. These derivatives can have different pharmacological properties and metabolic stability .

Scientific Research Applications

Mechanism of Action

COR659 exerts its effects through a dual mechanism:

Comparison with Similar Compounds

properties

IUPAC Name

methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-4-12-9(2)22-15(13(12)16(20)21-3)18-14(19)10-5-7-11(17)8-6-10/h5-8H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFLALGGEYRGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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